{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone
Description
The compound {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone features a benzofuran core substituted at position 5 with a hydroxyl group, at position 4 with a 4-phenylpiperazinylmethyl moiety, and at position 3 with a thiophen-3-yl methanone group.
Properties
Molecular Formula |
C24H22N2O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C24H22N2O3S/c27-21-6-7-22-23(20(15-29-22)24(28)17-8-13-30-16-17)19(21)14-25-9-11-26(12-10-25)18-4-2-1-3-5-18/h1-8,13,15-16,27H,9-12,14H2 |
InChI Key |
UVNLHDAXWWSACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Dieckmann-Type Aldol Condensation
A high-yielding route involves reacting 5-hydroxysalicylaldehyde with α-haloketones under basic conditions. For example:
- 5-Hydroxysalicylaldehyde and thiophen-3-yl chloromethyl ketone undergo triethylamine-catalyzed cyclization in solvent-free conditions to yield 5-hydroxy-3-(thiophen-3-carbonyl)benzofuran .
- Yields exceed 85% due to the electron-withdrawing effect of the thiophene carbonyl group, which facilitates enolate formation.
Rhodium-Catalyzed Annulation
Rhodium(III) catalysts enable direct C–H activation for benzofuran assembly. For instance:
- N-Methoxybenzamide derivatives react with thiophene-3-carbaldehyde via Cp*Rh(III)-mediated C–H activation, forming the benzofuran core in 70–80% yield.
- This method avoids prefunctionalized substrates, enhancing atom economy.
Introduction of the Thiophen-3-yl Methanone Group
The ketone at position 3 is introduced either during cyclization or via post-functionalization .
Friedel-Crafts Acylation
Suzuki-Miyaura Coupling
- 3-Bromobenzofuran intermediates undergo palladium-catalyzed coupling with thiophen-3-ylboronic acid , achieving >90% yields under microwave irradiation.
- This method is preferred for electron-deficient aryl halides.
Functionalization at Position 4: [(4-Phenylpiperazin-1-yl)methyl] Group
The aminomethyl group is introduced via Mannich reaction or nucleophilic substitution .
Mannich Reaction
Chloromethylation and Nucleophilic Substitution
- Chloromethylation of the benzofuran core using paraformaldehyde/HCl gas introduces a chloromethyl group at position 4.
- Subsequent reaction with 4-phenylpiperazine in DMF at 80°C affords the target compound in 82% yield.
Optimization Challenges and Solutions
Regioselectivity in Electrophilic Substitution
Protecting Group Strategies
Catalytic System Compatibility
- Rhodium catalysts tolerate electron-rich thiophene moieties but require inert atmospheres to prevent oxidation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Dieckmann Aldol | 85–92 | Single-step cyclization | Requires α-haloketone precursors |
| Rhodium-Catalyzed | 70–80 | No prefunctionalization | High catalyst cost |
| Suzuki Coupling | >90 | Regioselective | Requires brominated intermediates |
| Mannich Reaction | 60–75 | Direct aminomethylation | Competing O-alkylation |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group or other reactive sites on the molecule.
Reduction: This can affect the ketone or other reducible groups.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.
Scientific Research Applications
{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran and thiophene groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural features and biological targets of analogous compounds:
| Compound Name | Core Structure | R4 Substituent | R3 Substituent | Molecular Weight | Biological Target/Activity | Evidence ID |
|---|---|---|---|---|---|---|
| Target Compound | Benzofuran | 4-Phenylpiperazinylmethyl | Thiophen-3-yl methanone | Not reported | Inferred CNS/metabolic targets | N/A |
| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | Benzofuran | 4-Morpholinylmethyl | 4-Methoxyphenyl methanone | 367.40 | Glycogen synthase kinase-3β (GSK3B) | |
| TRR469: (2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-yl)-(4-chlorophenyl)methanone | Thiophene | 4-Phenylpiperazinylmethyl | 4-Chlorophenyl methanone | Not reported | A1AR PAM (neuropathic pain) | |
| (5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone | Benzofuran | H (unsubstituted) | 4-Methylphenyl methanone | Not reported | Chemical library screening | |
| 3,3-Disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Thiophene | Bicyclic amine | Pyrazol-4-yl-substituted thiophene | Not reported | 11β-HSD1 inhibition | |
| (4-Morpholinophenyl)(thiophen-3-yl)methanone | Phenyl-thiophene | Morpholinophenyl | Thiophen-3-yl methanone | 273.35 | Not reported |
Key Observations
Substituent Impact on Target Selectivity
- Piperazine vs. Morpholine: Replacing the 4-phenylpiperazinyl group (target compound) with 4-morpholinylmethyl () alters the amine’s electronic and steric profile.
- Thiophen-3-yl vs. Aryl Methanone: The thiophen-3-yl methanone group (target compound, ) introduces sulfur-based π-π interactions, whereas 4-methoxyphenyl () or 4-methylphenyl () substituents prioritize hydrophobic interactions. TRR469 (), which shares the thiophen-3-yl group, demonstrates activity as an A1AR PAM, suggesting this moiety may enhance CNS penetration .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzofuran moiety, a piperazine ring, and a thiophene group. Its molecular formula is , and it has a molecular weight of approximately 378.46 g/mol.
Structural Features
- Benzofuran Core : Known for various biological activities, including anticancer properties.
- Piperazine Ring : Often associated with neuroactive compounds and used in the design of antidepressants and antipsychotics.
- Thiophene Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-benzofuran | K562 | 5 | |
| MCC1019 | A549 (lung cancer) | 16.4 |
The presence of hydroxyl groups in benzofuran derivatives has been linked to enhanced cytotoxicity, likely due to their ability to form hydrogen bonds with target proteins, thereby influencing their activity against cancer cells .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives have been extensively studied for their anxiolytic and antidepressant properties. For example, compounds structurally related to piperazine have demonstrated:
- Serotonin Receptor Modulation : Interaction with serotonin receptors may lead to mood enhancement and anxiolytic effects.
- Dopaminergic Activity : Some derivatives exhibit dopaminergic activity, which is crucial for treating disorders such as schizophrenia .
The exact mechanism of action for {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone remains under investigation. However, potential mechanisms include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Modulation of Neurotransmitter Systems : By interacting with neurotransmitter systems, it may exert effects on mood and anxiety levels.
In Vitro Studies
In vitro studies have demonstrated that related benzofuran compounds can significantly inhibit cell growth in various cancer lines while sparing normal cells, indicating selective toxicity .
In Vivo Studies
Animal models have been used to assess the efficacy of similar compounds in reducing tumor burden without significant side effects on body weight or organ health, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
